molecular formula C14H16N2O2 B12077225 1-(4-{[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxy}phenyl)ethan-1-one

1-(4-{[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxy}phenyl)ethan-1-one

Cat. No.: B12077225
M. Wt: 244.29 g/mol
InChI Key: MAMLIHLURJYFEB-UHFFFAOYSA-N
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Description

1-(4-{[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxy}phenyl)ethan-1-one is an organic compound that features a pyrazole ring attached to a phenyl ring through an ether linkage, with an ethanone group at the para position of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-{[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxy}phenyl)ethan-1-one typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a suitable diketone under acidic or basic conditions.

    Etherification: The pyrazole derivative is then reacted with a phenol derivative in the presence of a base such as potassium carbonate to form the ether linkage.

    Acylation: The final step involves the acylation of the phenyl ring with ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of environmentally friendly solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

1-(4-{[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxy}phenyl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The ethanone group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

    Reduction: The ethanone group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: 1-(4-{[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxy}phenyl)ethanoic acid.

    Reduction: 1-(4-{[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxy}phenyl)ethanol.

    Substitution: 1-(4-{[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxy}phenyl)-2-nitroethan-1-one or 1-(4-{[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxy}phenyl)-2-bromoethan-1-one.

Scientific Research Applications

1-(4-{[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxy}phenyl)ethan-1-one has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting inflammation and cancer.

    Materials Science: The compound can be incorporated into polymers to enhance their thermal and mechanical properties.

    Biological Studies: It can be used as a probe to study enzyme interactions and receptor binding due to its unique structural features.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(4-{[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxy}phenyl)ethan-1-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes such as cyclooxygenase or kinases, inhibiting their activity and thereby exerting anti-inflammatory or anticancer effects.

    Pathways Involved: The inhibition of these enzymes can lead to the modulation of signaling pathways such as the arachidonic acid pathway or the MAPK/ERK pathway, resulting in reduced inflammation or cell proliferation.

Comparison with Similar Compounds

1-(4-{[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxy}phenyl)ethan-1-one can be compared with similar compounds such as:

    1-(4-{[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxy}phenyl)propan-1-one: This compound has a propanone group instead of an ethanone group, which may affect its reactivity and biological activity.

    1-(4-{[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxy}phenyl)butan-1-one: This compound has a butanone group, which may result in different physical and chemical properties.

    1-(4-{[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxy}phenyl)pentan-1-one: This compound has a pentanone group, which may influence its solubility and interaction with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

1-[4-(1-propan-2-ylpyrazol-4-yl)oxyphenyl]ethanone

InChI

InChI=1S/C14H16N2O2/c1-10(2)16-9-14(8-15-16)18-13-6-4-12(5-7-13)11(3)17/h4-10H,1-3H3

InChI Key

MAMLIHLURJYFEB-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C=N1)OC2=CC=C(C=C2)C(=O)C

Origin of Product

United States

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